molecular formula C17H18N10 B2355397 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine CAS No. 2415468-67-4

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine

Cat. No.: B2355397
CAS No.: 2415468-67-4
M. Wt: 362.401
InChI Key: GFCPWWDZZRYNQB-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine is a complex heterocyclic compound that features multiple nitrogen atoms within its structure. This compound is part of a broader class of pyridazine derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine typically involves multiple steps, starting with the formation of the pyridazine ring. One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature environments .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound .

Scientific Research Applications

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar compounds to 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine include other pyridazine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties and make it a versatile compound for various applications .

Properties

IUPAC Name

6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N10/c1-13-6-7-26(22-13)16-3-2-14(20-21-16)24-8-10-25(11-9-24)17-5-4-15-19-18-12-27(15)23-17/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCPWWDZZRYNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NN5C=NN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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